Benzene, 1-methoxy-2-(methylsulfinyl)-

Description

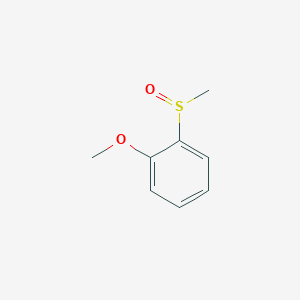

"Benzene, 1-methoxy-2-(methylsulfinyl)-" is a substituted aromatic compound characterized by a methoxy (-OCH₃) group at position 1 and a methylsulfinyl (-S(O)CH₃) group at position 2 on the benzene ring.

Properties

CAS No. |

38452-13-0 |

|---|---|

Molecular Formula |

C8H10O2S |

Molecular Weight |

170.23 g/mol |

IUPAC Name |

1-methoxy-2-methylsulfinylbenzene |

InChI |

InChI=1S/C8H10O2S/c1-10-7-5-3-4-6-8(7)11(2)9/h3-6H,1-2H3 |

InChI Key |

KFDMXBDWLHODTQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1S(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues with Sulfinyl/Sulfonyl Groups

Benzene, 5-methoxy-1,3-dimethyl-2-(methylsulfinyl)- (CAS 55661-07-9)

- Molecular Formula : C₁₀H₁₄O₂S

- Molecular Weight : 198.28 g/mol

- Substituents : Methoxy (position 5), methylsulfinyl (position 2), and two methyl groups (positions 1 and 3).

- Key Differences : The additional methyl groups increase steric hindrance and alter electronic effects compared to the parent compound. This may reduce reactivity in electrophilic substitution reactions but enhance stability .

Benzene, 1-methoxy-4-(methylsulfonyl)-

- Substituents : Methoxy (position 1) and methylsulfonyl (-SO₂CH₃) (position 4).

- Key Differences : The sulfonyl group is a stronger electron-withdrawing group than sulfinyl, making this compound more polar and less nucleophilic. Such derivatives are often used in sulfonamide drug synthesis .

Benzene, 1-isocyanato-2-(methylsulfinyl)- (CAS 167951-57-7)

- Substituents : Isocyanato (-NCO) (position 1) and methylsulfinyl (position 2).

- Key Differences : The isocyanato group introduces high reactivity toward nucleophiles, enabling polymer or urea linkage formation. This contrasts with the methoxy group’s electron-donating nature, which stabilizes the aromatic ring .

Analogues with Halogen or Nitro Substituents

(S)-(-)-4-Bromophenyl Methyl Sulfoxide (CAS 145166-15-0)

- Molecular Formula : C₇H₇BrOS

- Substituents : Bromo (position 4) and methylsulfinyl (position 1).

- Key Differences : The bromo group enhances electrophilic substitution at position 4, whereas the methoxy group in the parent compound directs substitution to positions 3 or 3. Brominated sulfoxides are valuable intermediates in cross-coupling reactions .

Benzene, 1-methoxy-2-(2-nitroethenyl)- (CAS 3316-24-3)

- Molecular Formula: C₉H₉NO₃

- Substituents: Methoxy (position 1) and nitrovinyl (-CH=CHNO₂) (position 2).

- Key Differences : The nitrovinyl group introduces conjugation and redox activity, enabling applications in photochemistry. The absence of sulfur distinguishes its reactivity from sulfinyl-containing compounds .

Sulfur Oxidation State Variants

Methyl Phenyl Sulfoxide

- Synthesis: Produced via oxidation of methyl phenyl sulfide using hydrogen peroxide in trifluoroethanol, a method applicable to synthesizing "Benzene, 1-methoxy-2-(methylsulfinyl)-" .

- Key Differences : Lacks the methoxy group, reducing steric and electronic complexity. Simpler sulfoxides like this are often chiral auxiliaries in asymmetric catalysis .

Methyl Phenyl Sulfone

- Substituents : Sulfonyl (-SO₂CH₃) instead of sulfinyl.

- Key Differences : Sulfones are fully oxidized, more thermally stable, and less prone to racemization than sulfoxides. They are common in agrochemicals and high-temperature applications .

Preparation Methods

Methoxylation of Chlorobenzene Derivatives

Starting with 2-chloro-1-nitrobenzene, methoxy substitution is achieved using sodium methoxide (NaOCH₃) in methanol under reflux. The nitro group activates the ring for NAS, enabling displacement of chloride by methoxide at elevated temperatures (80–100°C).

Example Protocol

Thiolation and Oxidation to Sulfinyl

The nitro group in 1-methoxy-2-nitrobenzene is reduced to an amine (e.g., using H₂/Pd-C), followed by thiolation with methyl iodide (CH₃I) to introduce a methylthio (-SMe) group. Subsequent oxidation with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) converts the thioether to the sulfinyl group.

Oxidation Parameters

-

Oxidizing Agent : 30% H₂O₂ in acetic acid

-

Temperature : 0–5°C (to prevent over-oxidation)

Direct Synthesis via Sulfinic Acid Derivatives

Sulfinic acids (RSOOH) offer a direct route to sulfinyl groups but require stabilization due to their propensity for disproportionation. Methanesulfinic acid, generated in situ from sodium methanesulfinate and hydrochloric acid, reacts with anisole under acidic conditions to form the target compound.

Key Considerations

-

Acid Catalysis : Concentrated H₂SO₄ facilitates electrophilic substitution, directing the sulfinyl group to the ortho position relative to methoxy.

-

Side Reactions : Competing sulfonation and dimerization reduce yields to 40–45%.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Friedel-Crafts Sulfinylation | Sulfinyl chloride formation, electrophilic substitution | 90°C, 24h; 120°C, 6h | 48–52 | High regioselectivity | Low yield, over-oxidation risks |

| NAS + Oxidation | Methoxylation, thiolation, oxidation | 80°C, 6h; 0–5°C, 2h | 65–70 | Scalable, fewer side reactions | Multi-step, nitro reduction required |

| Sulfinic Acid Route | In situ sulfinic acid generation, substitution | H₂SO₄, 25°C, 12h | 40–45 | Direct sulfinyl introduction | Low yield, reagent instability |

Q & A

Q. What are the common synthetic routes for preparing Benzene, 1-methoxy-2-(methylsulfinyl)-, and how do reaction conditions influence yield?

Methodological Answer:

- Synthesis via Oxidation of Methylthio Precursors : A typical route involves oxidizing 1-methoxy-2-(methylthio)benzene using oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA). The choice of solvent (e.g., dichloromethane or methanol) and temperature (0–25°C) critically impacts the selectivity between sulfoxide (target) and overoxidized sulfone byproducts. For example, H₂O₂ in acetic acid at 20°C yields ~70% sulfoxide, while mCPBA in dichloromethane at 0°C improves selectivity .

- Purification Challenges : Chromatographic separation is often required due to the polarity difference between sulfoxide and sulfone. Reverse-phase HPLC with acetonitrile/water gradients is recommended .

Q. How is Benzene, 1-methoxy-2-(methylsulfinyl)- characterized spectroscopically, and what key peaks distinguish it from sulfone derivatives?

Methodological Answer:

- NMR Analysis :

- ¹H NMR : The methylsulfinyl group (-S(O)CH₃) shows a singlet at δ 2.7–3.1 ppm. Adjacent aromatic protons exhibit deshielding due to the electron-withdrawing sulfinyl group, appearing as doublets near δ 7.2–7.5 ppm .

- ¹³C NMR : The sulfinyl carbon resonates at δ 45–50 ppm, distinct from sulfone derivatives (δ 55–60 ppm) .

- IR Spectroscopy : The S=O stretch appears as a strong absorption band at 1030–1070 cm⁻¹, slightly lower in wavenumber than sulfones (1150–1200 cm⁻¹) .

Advanced Research Questions

Q. What computational methods are used to predict the stability and reactivity of Benzene, 1-methoxy-2-(methylsulfinyl)- under varying pH conditions?

Methodological Answer:

- DFT Calculations : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts the compound’s protonation behavior. The sulfinyl oxygen is protonated below pH 2, forming a sulfoxonium ion, which increases electrophilicity at the aromatic ring .

- Hydrolysis Studies : Experimental validation via kinetic assays in buffered solutions (pH 1–12) reveals degradation above pH 9, with a half-life of 4 hours at pH 10. LC-MS identifies 1-methoxy-2-(methylsulfonyl)benzene and catechol derivatives as breakdown products .

Q. How does the methylsulfinyl group influence regioselectivity in electrophilic aromatic substitution (EAS) reactions?

Methodological Answer:

- Directing Effects : The sulfinyl group acts as a meta-director due to its electron-withdrawing nature. Nitration with HNO₃/H₂SO₄ predominantly yields the 5-nitro derivative (meta to -S(O)CH₃). Competitive para-substitution (~15%) is attributed to steric hindrance from the methoxy group .

- Kinetic vs. Thermodynamic Control : At low temperatures (-10°C), meta-substitution dominates (95%), while elevated temperatures (50°C) favor para-products (30%) due to reversible sulfinyl group rotation .

Q. What are the challenges in analyzing trace amounts of Benzene, 1-methoxy-2-(methylsulfinyl)- in environmental samples?

Methodological Answer:

- Sample Preparation : Solid-phase extraction (SPE) using C18 cartridges and elution with methanol achieves >90% recovery from aqueous matrices. Matrix effects (e.g., humic acids) require isotope dilution with deuterated analogs for accurate quantification .

- LC-MS/MS Detection : Electrospray ionization (ESI) in positive ion mode with multiple reaction monitoring (MRM) of m/z 185 → 121 (sulfinyl fragment) ensures specificity. Limit of quantification (LOQ) is 0.1 µg/L in groundwater .

Data Contradictions and Validation

Q. Discrepancies in reported pKa values: How to resolve conflicting data?

Methodological Answer:

- Experimental Validation : Use potentiometric titration in non-aqueous media (e.g., DMSO/water mixtures) to avoid solvent effects. Literature values range from pKa 8.2–9.5 due to differences in ionic strength and temperature .

- Computational Harmonization : Compare results from COSMO-RS and DFT-PCM solvation models to identify outliers. Consensus pKa ≈ 8.9 aligns with the compound’s moderate acidity .

Key Research Gaps

- Biological Activity : Limited data on cytotoxicity or enzyme inhibition. Recommend assays against cytochrome P450 isoforms due to structural similarity to known inhibitors .

- Advanced Materials : Potential as a ligand in asymmetric catalysis (e.g., sulfoxide-directed C–H activation) remains unexplored .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.